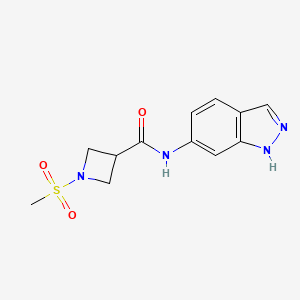
N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indazole moiety with an azetidine ring, which is further functionalized with a methylsulfonyl group and a carboxamide group. Its distinct chemical framework makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Indazole Core: The indazole ring can be synthesized via cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes under acidic conditions.
Azetidine Ring Formation: The azetidine ring is often constructed through cyclization reactions involving β-amino alcohols or β-haloamines.
Functionalization: Introduction of the methylsulfonyl group can be achieved through sulfonylation reactions using reagents like methylsulfonyl chloride.
Coupling Reactions: The final step involves coupling the indazole and azetidine intermediates, typically using amide bond formation techniques such as peptide coupling reagents (e.g., EDCI, HOBt).
Industrial Production Methods
Industrial-scale production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials with unique properties, such as polymers or coatings with enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety may interact with active sites of enzymes, while the azetidine ring could influence the compound’s binding affinity and specificity. The methylsulfonyl group may enhance the compound’s solubility and stability, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1H-indazol-6-yl)-1-(methylsulfonyl)pyrrolidine-3-carboxamide
- N-(1H-indazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-2-carboxamide
Uniqueness
Compared to similar compounds, N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide stands out due to its specific substitution pattern and the presence of the azetidine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
N-(1H-indazol-6-yl)-1-methylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-20(18,19)16-6-9(7-16)12(17)14-10-3-2-8-5-13-15-11(8)4-10/h2-5,9H,6-7H2,1H3,(H,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSFIKNAVPXYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
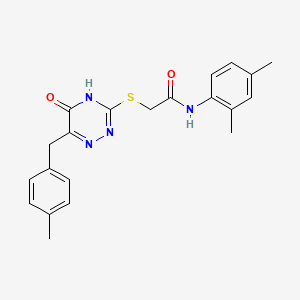
![2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2669272.png)
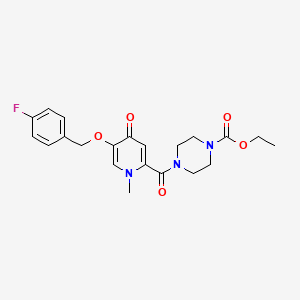
![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2669275.png)
![2-Methyl-4-(methylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2669276.png)
![5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B2669277.png)
![2,5-dichloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide](/img/structure/B2669278.png)
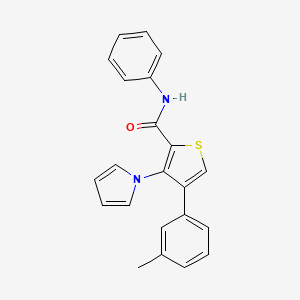
![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2669284.png)
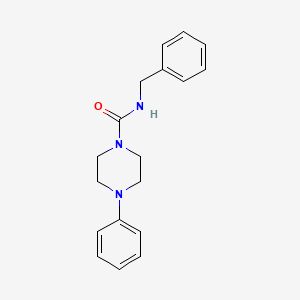
![N-(2H-1,3-benzodioxol-5-yl)-2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2669287.png)

![4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile](/img/structure/B2669291.png)
![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dibenzyloxy-5-(benzyloxymethyl)tetrahydrofuran-2-ol](/img/structure/B2669292.png)
